molecular formula C10H14ClNOS B14393474 2-Chloro-N-(2-ethyl-4,5-dimethylthiophen-3-yl)acetamide CAS No. 87675-80-7

2-Chloro-N-(2-ethyl-4,5-dimethylthiophen-3-yl)acetamide

Cat. No.: B14393474
CAS No.: 87675-80-7
M. Wt: 231.74 g/mol
InChI Key: OMLXADDVQRTQSA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-ethyl-4,5-dimethylthiophen-3-yl)acetamide is an organic compound that belongs to the class of amides It features a thiophene ring substituted with ethyl and dimethyl groups, and an acetamide moiety with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-ethyl-4,5-dimethylthiophen-3-yl)acetamide typically involves the reaction of 2-ethyl-4,5-dimethylthiophene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-ethyl-4,5-dimethylthiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(2-ethyl-4,5-dimethylthiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-ethyl-4,5-dimethylthiophen-3-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and the acetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiophene ring may also interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,4-dinitrophenyl)acetamide: Similar structure but with nitro groups on the phenyl ring, leading to different chemical and biological properties.

    2-Chloro-N,N-dimethylethylamine: Similar in having a chloroacetamide moiety but with different substituents on the nitrogen atom.

Uniqueness

2-Chloro-N-(2-ethyl-4,5-dimethylthiophen-3-yl)acetamide is unique due to the presence of the thiophene ring with ethyl and dimethyl substitutions. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The combination of these substituents makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

87675-80-7

Molecular Formula

C10H14ClNOS

Molecular Weight

231.74 g/mol

IUPAC Name

2-chloro-N-(2-ethyl-4,5-dimethylthiophen-3-yl)acetamide

InChI

InChI=1S/C10H14ClNOS/c1-4-8-10(12-9(13)5-11)6(2)7(3)14-8/h4-5H2,1-3H3,(H,12,13)

InChI Key

OMLXADDVQRTQSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(S1)C)C)NC(=O)CCl

Origin of Product

United States

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